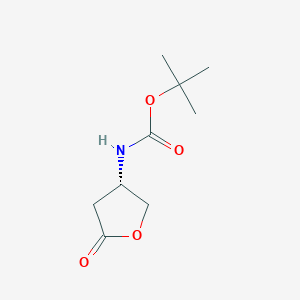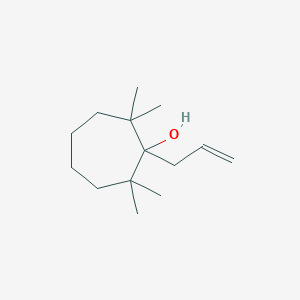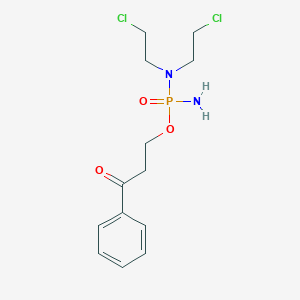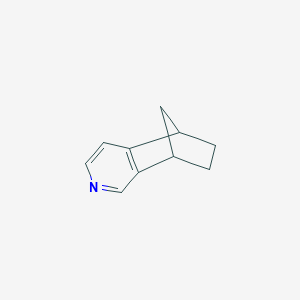![molecular formula C7H4F3N3 B010161 2-(トリフルオロメチル)イミダゾ[1,2-a]ピラジン CAS No. 109113-96-4](/img/structure/B10161.png)
2-(トリフルオロメチル)イミダゾ[1,2-a]ピラジン
概要
説明
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H4F3N3. It is characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This compound is of significant interest in organic synthesis and drug development due to its unique chemical properties and biological activities .
科学的研究の応用
2-(Trifluoromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
作用機序
Target of Action
It has been suggested that imidazo[1,2-a]pyrazine derivatives can act on the pi3k-akt-mtor signaling pathway, which is frequently activated in human malignancies .
Mode of Action
A study on a similar compound, an imidazo[1,2-a]pyrazine derivative a4, showed potent and broad-spectrum anti-influenza activity, especially against the oseltamivir-resistant h1n1/pdm09 strain . This suggests that 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential action on the pi3k-akt-mtor signaling pathway , it can be inferred that the compound might influence cell growth, proliferation, and survival pathways.
Result of Action
Based on the anti-influenza activity of a similar compound, it can be inferred that 2-(trifluoromethyl)imidazo[1,2-a]pyrazine might induce changes in viral proteins, potentially leading to the inhibition of viral replication .
生化学分析
Biochemical Properties
It is known that imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The compound is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .
Cellular Effects
Imidazo[1,2-a]pyrazine derivatives have shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells
Molecular Mechanism
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The compound is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine can be achieved through various methods. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction typically involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods: Industrial production methods for 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial applications, provided that reaction conditions are optimized for large-scale synthesis.
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The imidazo[1,2-a]pyrazine scaffold can undergo [4 + 1] cycloaddition reactions.
Common Reagents and Conditions:
Electrophilic Trifluoromethylating Reagents: Used for trifluoromethylation reactions under mild conditions.
Iodine Catalysts: Employed in the synthesis of imidazo[1,2-a]pyrazine derivatives.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit diverse biological activities .
類似化合物との比較
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and greater stability under various reaction conditions .
特性
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-2-1-11-3-6(13)12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZMIOBJGXNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390500 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-96-4 | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














